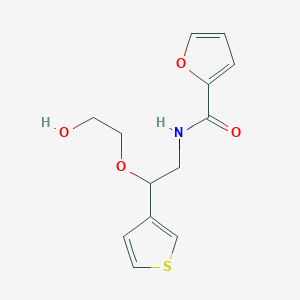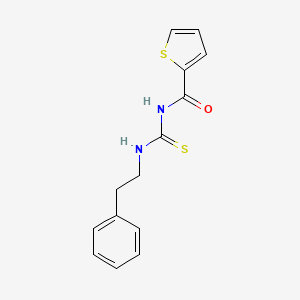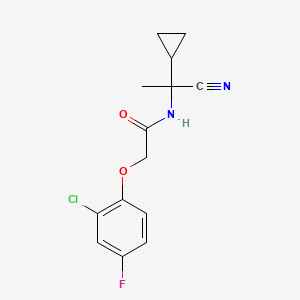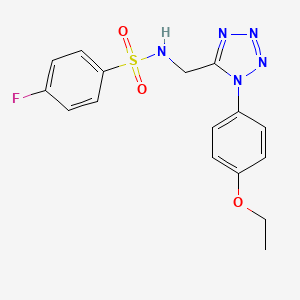![molecular formula C25H30N2O6 B2849109 3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-88-4](/img/new.no-structure.jpg)
3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C25H30N2O6 and its molecular weight is 454.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing the trimethoxyphenyl (tmp) group, have been found to interact with various targets including tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Compounds with the tmp group have been known to exhibit diverse bioactivity effects . They can inhibit the function of their targets, leading to various cellular changes. For instance, inhibition of tubulin can disrupt cell division, while inhibition of Hsp90 can affect protein folding .
Biochemical Pathways
These could include pathways related to cell division, protein folding, and signal transduction .
Result of Action
Given the potential targets and modes of action, it can be inferred that the compound could potentially disrupt cell division, affect protein folding, and alter signal transduction . These effects could potentially lead to the death of cancer cells or the inhibition of their growth.
Propiedades
Número CAS |
851405-88-4 |
|---|---|
Fórmula molecular |
C25H30N2O6 |
Peso molecular |
454.523 |
Nombre IUPAC |
3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H30N2O6/c1-5-31-21-13-18(14-22(32-6-2)23(21)33-7-3)24(28)26-11-10-17-12-16-8-9-19(30-4)15-20(16)27-25(17)29/h8-9,12-15H,5-7,10-11H2,1-4H3,(H,26,28)(H,27,29) |
Clave InChI |
HSKOOGRLDMMHDA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2849031.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)
![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2849035.png)
![3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2849037.png)
![5-[(4-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2849038.png)




![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)
![4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2849047.png)
